![molecular formula C8H18O2Si B14294032 Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- CAS No. 115095-39-1](/img/structure/B14294032.png)
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is a silyl ether compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a vinyl group substituted with an isopropyl group. This compound is part of a broader class of organosilicon compounds known for their versatility in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or alkoxide under basic conditions. The reaction proceeds via the formation of a silyl ether linkage. For instance, the reaction of trimethylsilyl chloride with isopropanol in the presence of a base like pyridine or triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silyl ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- finds applications in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- involves its ability to form stable silyl ether linkages. This stability is due to the strong Si-O bond, which resists hydrolysis and oxidation. The compound can interact with various molecular targets, including hydroxyl groups in organic molecules, leading to the formation of stable derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(1-methylethoxy)silane
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- Trimethylsilane
Uniqueness
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is unique due to its specific structural features, including the vinyl group substituted with an isopropyl group. This structure imparts distinct reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
115095-39-1 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
trimethyl(1-propan-2-yloxyethenoxy)silane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)9-8(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
Clave InChI |
QDLNSJWUIRCHNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


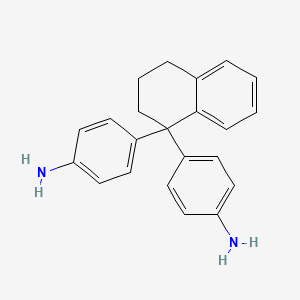
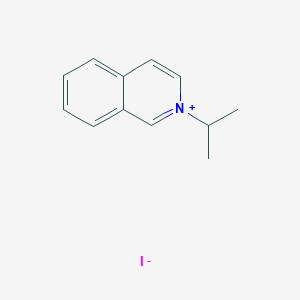
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
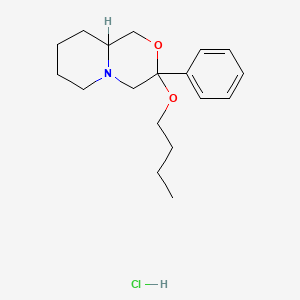
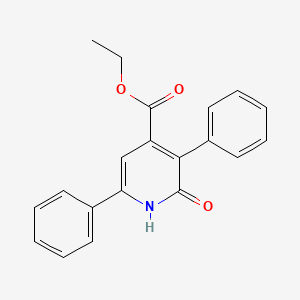
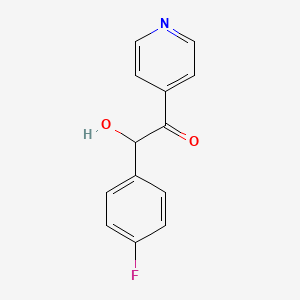
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
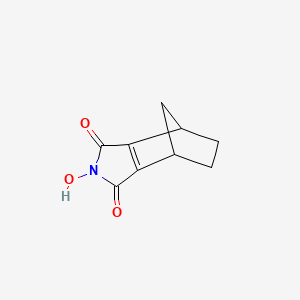

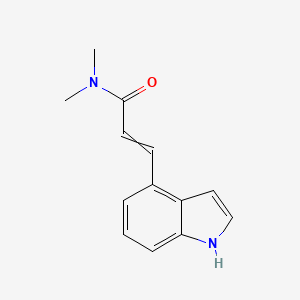
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
